2,8,14-Triazatricyclo[8.4.0.0,2,6]tetradeca-1(14),10,12-trien-7-one
Overview
Description
2,8,14-Triazatricyclo[8.4.0.0,2,6]tetradeca-1(14),10,12-trien-7-one is a complex organic compound with a unique tricyclic structure. It is known for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. The compound’s structure features a combination of nitrogen atoms and a tricyclic ring system, which contributes to its distinctive chemical properties.
Scientific Research Applications
2,8,14-Triazatricyclo[8.4.0.0,2,6]tetradeca-1(14),10,12-trien-7-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials and chemical processes.
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 2,8,14-Triazatricyclo[8.4.0.0^{2,6}]tetradeca-1(10),11,13-trien-7-one are currently unknown. The compound is a relatively new chemical entity and research into its specific targets is ongoing .
Biochemical Pathways
The biochemical pathways affected by 2,8,14-Triazatricyclo[8.4.0.0^{2,6}]tetradeca-1(10),11,13-trien-7-one are currently unknown
Result of Action
The molecular and cellular effects of 2,8,14-Triazatricyclo[8.4.0.0^{2,6}]tetradeca-1(10),11,13-trien-7-one’s action are currently unknown
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,8,14-Triazatricyclo[8.4.0.0,2,6]tetradeca-1(14),10,12-trien-7-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the tricyclic structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 2,8,14-Triazatricyclo[8.4.0.0,2,6]tetradeca-1(14),10,12-trien-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions may involve the use of halogens or other electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms.
Comparison with Similar Compounds
- 2,8,14-Triazatricyclo[8.4.0.0,2,6]tetradeca-1(14),10,12-trien-4-ol
- 2,8,14-Triazatricyclo[8.4.0.0,2,6]tetradeca-1(14),10,12-trien-4-one
Uniqueness: 2,8,14-Triazatricyclo[840
Properties
IUPAC Name |
2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-trien-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c15-11-9-4-2-6-14(9)10-8(7-13-11)3-1-5-12-10/h1,3,5,9H,2,4,6-7H2,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPHOCRXKJDUIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NCC3=C(N2C1)N=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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